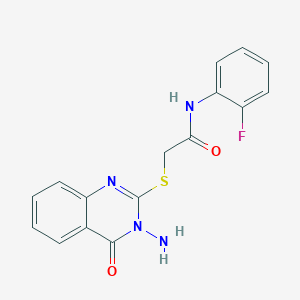
2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as FOAQA and has been synthesized using various methods. FOAQA has been found to have a unique mechanism of action, which makes it a promising candidate for use in biochemical and physiological studies.
作用机制
FOAQA acts as a competitive inhibitor of PTP1B, PTPα, and PTPε. It binds to the active site of these enzymes, preventing them from dephosphorylating their substrates. This results in an increase in the phosphorylation levels of downstream signaling molecules, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
FOAQA has been shown to have various biochemical and physiological effects. In animal models of diabetes, FOAQA has been found to improve insulin sensitivity, reduce blood glucose levels, and decrease body weight. FOAQA has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.
实验室实验的优点和局限性
FOAQA has several advantages for use in lab experiments. It is a potent and selective inhibitor of PTP1B, PTPα, and PTPε, making it a valuable tool for studying the role of these enzymes in various biological processes. However, FOAQA has some limitations, including its relatively low solubility in water and its potential for off-target effects.
未来方向
There are several future directions for the use of FOAQA in scientific research. One area of interest is the development of FOAQA derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of FOAQA's effects on other biological processes, such as cancer cell proliferation and immune cell function. Additionally, the use of FOAQA in combination with other drugs or therapies is an area of potential research.
合成方法
FOAQA can be synthesized using various methods, including the reaction of 2-(3-aminophenyl)quinazolin-4(3H)-one with 2-fluoroacetophenone in the presence of thionyl chloride. Another method involves the reaction of 2-(3-aminophenyl)quinazolin-4(3H)-one with 2-fluoro-N-(2-bromoethyl)benzamide in the presence of potassium carbonate. The resulting product is then treated with sodium sulfide to obtain FOAQA.
科学研究应用
FOAQA has been used in scientific research to investigate various biological processes. One of the most promising applications of FOAQA is its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity in animal models of diabetes. FOAQA has also been found to inhibit the activity of other enzymes, including protein tyrosine phosphatase alpha (PTPα) and protein tyrosine phosphatase epsilon (PTPε).
属性
分子式 |
C16H13FN4O2S |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H13FN4O2S/c17-11-6-2-4-8-13(11)19-14(22)9-24-16-20-12-7-3-1-5-10(12)15(23)21(16)18/h1-8H,9,18H2,(H,19,22) |
InChI 键 |
BKLZPMVVQIJWJM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3F)N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloro-2-[(4-phenylpiperazinyl)sulfonyl]thiophene](/img/structure/B299395.png)

![N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B299401.png)
![N-[2-(3-phenoxyphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B299402.png)

![1-(4-ethylphenyl)-5-oxo-N-[2-(2-toluidinocarbonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B299406.png)
![N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299407.png)
![N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299408.png)
![N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299409.png)
![1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299410.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B299412.png)
![N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B299413.png)

